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Compound of Interest

Compound Name: 1-Adamantaneethanol

Cat. No.: B7756768

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 1-
Adamantaneethanol (CAS No. 6240-11-5), a key intermediate in organic synthesis and drug
development.[1][2] The unique, rigid cage-like structure of the adamantane group combined
with the reactivity of the primary alcohol functional group makes a thorough understanding of
its spectral characteristics essential for its identification, purity assessment, and structural
elucidation in various applications.[1][3]

Chemical and Physical Properties

1-Adamantaneethanol is a white crystalline powder with the molecular formula C12H200 and a
molecular weight of 180.29 g/mol .[2][4][5][€] Its melting point is reported to be in the range of
66-69 °C.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 1-
Adamantaneethanol. Due to the high symmetry of the adamantane cage, the number of
distinct signals is fewer than the total number of protons or carbons.

'H NMR (Proton NMR) Data

The proton NMR spectrum of 1-Adamantaneethanol is expected to show distinct signals
corresponding to the protons on the adamantane cage, the ethyl bridge, and the hydroxyl
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group. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl
group and the rigid geometry of the adamantane moiety.

Table 1: Predicted *H NMR Spectral Data for 1-Adamantaneethanol (in CDCIs)
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Rationale

~3.65

Triplet

2H

-CH>-OH

Protons on the
carbon directly
attached to the
electronegative
oxygen are
deshielded. The
signal is split into
a triplet by the
adjacent -CH2-

group.

~1.95

Broad Singlet

3H

Cs, Cs, C7-H
(bridgehead)

These are the
tertiary protons
on the
adamantane

cage.

~1.65

Broad Singlet

6H

Ca, Cs, C10-H2
(axial) & Cz, Cs,
Co-H2

(equatorial)

These sets of
methylene
protons on the
adamantane
cage are
chemically
equivalent due to

symmetry.

~1.45

Triplet

2H

Adamantyl-CHz-

Protons on the
carbon adjacent
to the
adamantane
cage. The signal
is splitinto a
triplet by the
neighboring -
CH2-OH group.
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~1.30 Singlet 1H

-OH

The chemical
shift of the
hydroxy! proton
is variable and
depends on
concentration
and solvent. It
often appears as
a broad singlet
due to hydrogen
bonding and
chemical

exchange.

3C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information about the different carbon environments in the

molecule. The adamantane cage has four distinct carbon environments.

Table 2: Predicted 3C NMR Spectral Data for 1-Adamantaneethanol (in CDCIs)
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Chemical Shift (6, ppm)

Carbon Assignment

Rationale

The carbon atom bonded to

~60.5 -CH2-OH the hydroxyl group is

significantly deshielded.

The carbon atom of the ethyl
~49.5 Adamantyl-CHz- bridge attached to the

adamantane cage.

Methylene carbons of the
~40.5 Cz, Cs, Co

adamantane cage.

Methylene carbons of the
~37.0 C4, Cs, C10

adamantane cage.

uaternary bridgehead carbon

~32.0 C: Q Y J

attached to the ethyl group.

Tertiary bridgehead carbons of
~28.5 Cs, Cs, Cr

the adamantane cage.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in 1-Adamantaneethanol.

The spectrum is expected to be dominated by absorptions from the O-H and C-O bonds of the

alcohol and the C-H bonds of the adamantane structure.

Table 3: Predicted FT-IR Spectral Data for 1-Adamantaneethanol
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Wavenumber . . . .
Intensity Vibration Type Functional Group
(cm™)
~3350 Strong, Broad O-H Stretch Alcohol (-OH)
Adamantane Cage
2900-2950 Strong C-H Stretch
(CH, CH2)
Adamantane Cage
2850 Strong C-H Stretch
(CH, CH-2)
) Methylene (-CHz-)
~1450 Medium C-H Bend ) ]
Scissoring
~1040 Strong C-O Stretch Primary Alcohol
~970 Medium C-C Stretch Adamantane Cage

The broadness of the O-H stretching band is a characteristic result of intermolecular hydrogen
bonding.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For 1-Adamantaneethanol, the molecular ion peak (M*) is expected at m/z
180. The fragmentation is likely to be influenced by the stability of the adamantyl cation.

Table 4: Predicted Mass Spectrometry Data for 1-Adamantaneethanol (Electron lonization)
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. . Proposed Fragmentation
mlz Relative Intensity
Fragment Pathway
180 Low [C12H200]* Molecular lon (M)
Loss of H20
162 Moderate [Ci2H1s] " )
(Dehydration)
) Loss of -CH2CH20H
135 High [CioHa1s]*
(a-cleavage)
Further fragmentation
93 Moderate [C7Ho]* of the adamantyl
cation
Further fragmentation
79 Moderate [CeH7]+ of the adamantyl

cation

The base peak is predicted to be at m/z 135, corresponding to the highly stable 1-adamantyl
cation.[8][9][10]

Experimental Protocols
NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 1-Adamantaneethanol in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs) in an NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

* 'H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

e 13C NMR Acquisition: Acquire the spectrum using proton decoupling. A greater number of
scans will be required compared to *H NMR due to the low natural abundance of 13C. Typical

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C768956&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/1-Adamantanemethanol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C281232&Mask=200
https://www.benchchem.com/product/b7756768?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7756768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

parameters include a spectral width of 200-220 ppm and a longer relaxation delay (2-5
seconds).

o Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier
transform, phase correction, and baseline correction. Integrate the signals in the *H NMR
spectrum to determine the relative number of protons.

FT-IR Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid 1-
Adamantaneethanol powder directly onto the ATR crystal. Apply pressure to ensure good
contact. This is the most common and convenient method.

o KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr)
powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

» Background Spectrum: Collect a background spectrum of the empty sample holder (ATR
crystal or KBr pellet) to subtract atmospheric and instrumental interferences.

o Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR
spectrum, typically in the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands and compare them with known
correlation tables to confirm the presence of functional groups.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer, typically using a direct insertion probe.

« lonization: Bombard the vaporized sample with a high-energy electron beam (typically 70
eV) to generate the molecular ion and fragment ions.

o Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole or time-of-flight).
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o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

» Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze
the fragmentation pattern to gain structural information and confirm the identity of the

compound.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
1-Adamantaneethanol.
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Workflow for Spectral Analysis of 1-Adamantaneethanol

Sample Preparation

1-Adamantaneethanol
(Solid Powder)

!

Dissolve in CDCI3 Prepare KBr Pellet Load onto
with TMS or use ATR Direct Insertion Probe

Data Acquisition

NMR Spectrometer Mass Spectrometer

FT-IR Spectrometer (EI-MS)

(*H and 1:C)

Data Analysis & Interpretation

Chemical Shifts
Integration
Splitting Patterns

Functional Group Molecular lon Peak
Identification Fragmentation Pattern

Structural
Elucidation

Click to download full resolution via product page

Spectral Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 1-
Adamantaneethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7756768#spectral-data-analysis-of-1-
adamantaneethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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